Structural Complexity and Rotatable Bond Count: Differentiation from Core Thiophene-3-carboxamide Comparators
The target compound possesses 6 rotatable bonds and a molecular weight of 351.85 Da, compared to 3 rotatable bonds and 252.72 Da for the simpler comparator 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide (CAS 61019-23-6) . This increased conformational flexibility is coupled with an Fsp³ value of 0.25 (calculated from the Fluorochem datasheet) versus approximately 0.09 for the planar 2-amino-4-(4-chlorophenyl) analog, indicating a substantially higher fraction of sp³-hybridized carbons and greater three-dimensional character . The LogP of 3.48 for the target compound reflects balanced lipophilicity suitable for passive membrane permeability, positioned between the more polar TPCA-1 (LogP ~2.1) and more lipophilic thiophene carboxamide leads from the JNK inhibitor series (LogP >4.0) [1].
| Evidence Dimension | Rotatable bond count / Fsp³ / LogP (molecular complexity metrics) |
|---|---|
| Target Compound Data | 6 rotatable bonds; Fsp³ = 0.25; LogP = 3.48 |
| Comparator Or Baseline | 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: 3 rotatable bonds; Fsp³ ~0.09; MW = 252.72. TPCA-1: LogP ~2.1 (computed). |
| Quantified Difference | +3 rotatable bonds (2×); Fsp³ +0.16 (2.8×); ΔLogP +1.38 vs. TPCA-1 |
| Conditions | Computed molecular properties derived from SMILES/InChI; vendor-reported data from Fluorochem (F776955) and fluorochem.co.uk for comparator CAS 61019-23-6 |
Why This Matters
Higher rotatable bond count and Fsp³ are associated with improved target selectivity and reduced off-target promiscuity in kinase inhibitor development, making this scaffold a rational choice for programs prioritizing selectivity over potency alone.
- [1] Podolin PL, Callahan JF, Bolognese BJ, Li YH, Carlson K, Davis TG, Mellor GW, Evans C, Roshak AK. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB kinase 2, TPCA-1, occurs via reduction of proinflammatory cytokines and antigen-induced T cell proliferation. J Pharmacol Exp Ther. 2005;312(1):373-381. View Source
